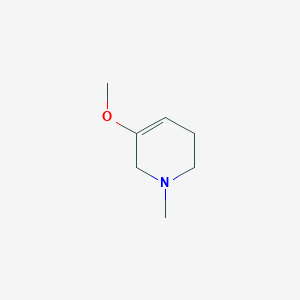

![molecular formula C12H9F3N6OS B2868236 4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034327-95-0](/img/structure/B2868236.png)

4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

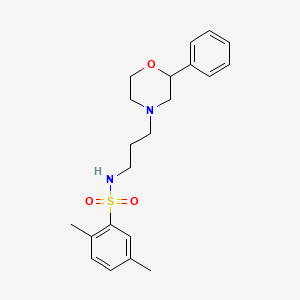

The compound “4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide” is a chemical substance . It is a white to light yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next step involves the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, organic phases are separated out, and impurities are removed . Finally, palladium/carbon and an ethanol solution of the compound are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple functional groups . It has a molecular formula of C15H15F3N6O4S . The structure includes a triazole ring, a pyridine ring, and a thiadiazole ring . The compound also contains a trifluoromethyl group and a carboxamide group .Chemical Reactions Analysis

The compound is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors . The trifluoromethyl group in the compound is a functional group that has significant electronegativity .Physical And Chemical Properties Analysis

The compound is a white to light yellow crystalline powder . It is mainly used as a pharmaceutical intermediate in the chemical synthesis process . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The triazolo[4,3-a]pyridine moiety is known for its antibacterial properties. Compounds with this structure have been synthesized and shown to exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The presence of the trifluoromethyl group may enhance these properties, suggesting potential use in developing new antibacterial agents.

Antifungal Applications

Triazole derivatives are central to many antifungal drugs due to their ability to inhibit fungal growth by targeting specific enzymes and receptors . The compound could be explored for its antifungal capabilities, potentially contributing to the treatment of fungal infections.

Anticancer Research

The structural complexity of triazolo[4,3-a]pyridine derivatives makes them suitable candidates for anticancer research. Some derivatives have been evaluated against various cancer cell lines, indicating the potential of these compounds in cancer therapy . The specific compound could be investigated for its efficacy against certain types of cancer.

Antiviral Potential

Compounds with a triazolo[4,3-a]pyridine scaffold have shown promise as antiviral agents. They have been synthesized and subjected to antiviral screening, with some demonstrating promising activity . This suggests that the compound could be valuable in the development of new antiviral drugs.

Enzyme Inhibition

The triazolo[4,3-a]pyridine derivatives have been identified as potential enzyme inhibitors. They have shown activity against enzymes like carbonic anhydrase and cholinesterase, which are targets for treating various diseases . The compound could be explored for its enzyme inhibitory effects, which could lead to new treatments for diseases related to enzyme dysfunction.

Pharmacokinetic Studies

In silico pharmacokinetic studies are crucial for understanding the drug-like properties of a compound. The triazolo[4,3-a]pyridine derivatives have been the subject of such studies, which help predict their behavior in biological systems . The compound could be analyzed for its pharmacokinetic profile, aiding in the design of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Zukünftige Richtungen

The compound, being a part of the triazole class of compounds, has potential for various pharmacological applications due to the versatile biological activities of triazoles . Future research could focus on exploring these potentials further. Additionally, the introduction of a methyl group into structures with confirmed valuable biological properties may have an impact on their pharmacological profile . This could be an interesting direction for future research.

Wirkmechanismus

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the broad biological activities of triazole compounds , it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects on various physiological processes.

Pharmacokinetics

The presence of the trifluoromethyl group in the compound could potentially improve its physicochemical and pharmacological properties .

Result of Action

Some triazole compounds have been found to exhibit antibacterial and antifungal activities . This suggests that this compound could potentially have similar effects.

Eigenschaften

IUPAC Name |

4-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N6OS/c1-6-9(23-20-17-6)11(22)16-5-8-18-19-10-7(12(13,14)15)3-2-4-21(8)10/h2-4H,5H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBNSHFUMLFJPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-hydroxyphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2868155.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)

![(3,4-Dimethylphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2868163.png)

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)

![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)

![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)